2-Chloro-5-iodopyridine (CAS 69045-79-0) is a dihalogenated heteroaromatic building block procured for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and supramolecular ligands. Featuring two distinct halogen atoms on a pyridine core, this scaffold provides a strictly orthogonal reactivity profile. The C5-iodine atom is highly susceptible to rapid oxidative addition and metal-halogen exchange, whereas the C2-chlorine atom remains unreactive under mild conditions, serving as a stable handle for subsequent late-stage functionalization[1]. This built-in electronic and steric differentiation makes 2-chloro-5-iodopyridine a highly effective choice for multi-step asymmetric syntheses where precise, site-selective functionalization is required without the overhead of complex protecting-group strategies.
Substituting 2-chloro-5-iodopyridine with cheaper, symmetrical analogs like 2,5-dibromopyridine or closely related derivatives like 2-chloro-5-bromopyridine compromises process efficiency and manufacturability [1]. Symmetrical dihalides lack the necessary reactivity gradient, yielding statistical mixtures of mono- and di-coupled products that require cost-prohibitive chromatographic separation. While 2-chloro-5-bromopyridine offers some differentiation, the C5-bromine undergoes oxidative addition significantly slower than a C5-iodine, necessitating harsher catalytic conditions (e.g., temperatures >80 °C, higher catalyst loadings) for initial cross-coupling steps [2]. These elevated thermal requirements narrow the operational window between C5 and C2 reactivity, leading to premature activation of the C2-chlorine and subsequent loss of chemoselectivity.
In palladium-catalyzed cross-coupling applications, the C5-iodo group of 2-chloro-5-iodopyridine demonstrates strictly differentiated reactivity compared to the C2-chloro position. Studies utilizing Sonogashira coupling conditions demonstrate that reacting 2-chloro-5-iodopyridine with 1 equivalent of an alkyne at 55 °C yields the C5-monocoupled product in 72% isolated yield, with the C2-chloro group remaining completely unreacted [1]. In contrast, achieving comparable conversion with brominated analogs requires significantly harsher conditions, while symmetrical dihalides like 2,5-dibromopyridine form di-coupled byproducts unless strictly controlled. The unreactive nature of the 2-chloro substituent at ambient to moderate temperatures (20–70 °C) ensures exclusive regioselectivity[2].
| Evidence Dimension | Regioselective mono-coupling yield at mild temperatures (≤55 °C) |
| Target Compound Data | 72% isolated yield of exclusive C5-coupled product (no C2 reaction) |
| Comparator Or Baseline | Symmetrical dihalides (e.g., 2,5-dibromopyridine) |
| Quantified Difference | Complete preservation of the C2 position at 55 °C, avoiding the statistical product mixtures common to symmetrical dihalides |
| Conditions | PdCl2(PPh3)2 catalyst, 1 equiv alkyne, 55 °C, 3 hours |
Enables predictable, high-yield mono-functionalization without the need for complex stoichiometric control or intensive downstream purification.
The distinct bond dissociation energies and electronic properties of the C5-I and C2-Cl bonds provide a highly reliable operational window for sequential functionalization. Research indicates that while the C5-iodo site readily undergoes Negishi or Sonogashira coupling at room temperature to 55 °C, the C2-chloro site requires temperatures exceeding 80–100 °C or the addition of excess reagents (e.g., 2.5 equivalents) to force a secondary coupling event [1]. This ΔT of >30–40 °C between the activation thresholds of the two halogen sites is significantly wider than that of 2-bromo-5-iodopyridine, where the closer reactivity profiles of iodine and bromine increase the risk of competitive insertion by palladium catalysts [2].
| Evidence Dimension | Temperature differentiation for sequential cross-coupling |
| Target Compound Data | ΔT > 30–40 °C between C5-I activation (≤55 °C) and C2-Cl activation (>80 °C) |
| Comparator Or Baseline | 2-bromo-5-iodopyridine |
| Quantified Difference | Wider thermal and stoichiometric margin of error for isolating mono-functionalized intermediates |
| Conditions | Sequential Pd-catalyzed organometallic cross-coupling protocols |
Allows procurement to source a single scaffold for complex, multi-step syntheses, drastically reducing the need for protecting group chemistry.
2-Chloro-5-iodopyridine serves as a highly reliable precursor for generating specific organolithium intermediates. The substantial electronegativity and polarizability differences between chlorine and iodine drive a highly regioselective iodine-lithium exchange at the C5 position when treated with n-butyllithium at low temperatures (e.g., -78 °C) [1]. This exchange proceeds near-quantitatively without disturbing the C2-chlorine atom. In contrast, utilizing 2-chloro-5-bromopyridine or 2,3-dihalopyridines for metal-halogen exchange often requires more careful optimization to prevent competitive metalation, incomplete exchange, or unwanted halogen dance rearrangements that degrade intermediate purity [2].
| Evidence Dimension | Regioselectivity and cleanly generated lithiated intermediate |
| Target Compound Data | Exclusive I-Li exchange at C5, preserving C2-Cl |
| Comparator Or Baseline | 2-chloro-5-bromopyridine / 2,3-dihalopyridines |
| Quantified Difference | Avoidance of mixed metalation and halogen dance rearrangements common in less differentiated dihalides |
| Conditions | n-BuLi, -78 °C, ethereal solvents |
Provides a clean, reliable route to C5-functionalized intermediates (e.g., boronic acids, aldehydes) essential for API library synthesis.
Directly downstream of its chemoselectivity in cross-coupling, 2-chloro-5-iodopyridine is heavily utilized to construct the central pharmacophore of complex APIs, such as PCSK9 inhibitors and epibatidine analogs. The C5-iodo group allows for mild Heck or Suzuki couplings to attach critical side chains, while the preserved C2-chloro group is subsequently displaced via Ullmann coupling or SNAr with amines, enabling rapid assembly of the target drug molecule[1].
Leveraging the wide operational window for sequential functionalization, this compound is utilized as a monomer for synthesizing conjugatively bridged bis- and tris-5-(2,2'-bipyridines). The C5 position can be selectively functionalized via Sonogashira coupling at ambient temperatures, leaving the unactivated C2-chlorine intact for later-stage Stille cross-coupling to form the bipyridine units, avoiding the solubility issues of higher molecular weight oligomers [2].
Because of its high-fidelity performance in metal-halogen exchange, 2-chloro-5-iodopyridine is utilized as a starting material for generating diverse libraries of 5-substituted 2-chloropyridines. The clean generation of 5-lithio-2-chloropyridine allows for trapping with various electrophiles (e.g., borates, DMF) to create bespoke building blocks for agrochemical discovery, without the yield-limiting purification steps required when using less differentiated brominated analogs [3].
Irritant